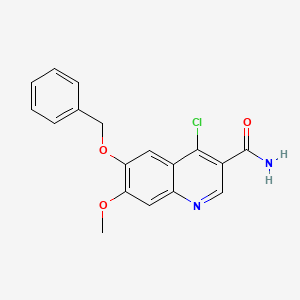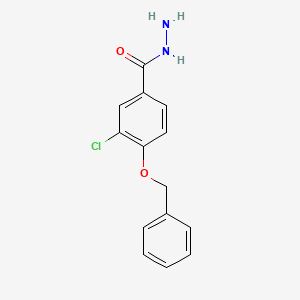
4-(Benzyloxy)-3-chlorobenzohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Schiff base ligands was achieved by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . Another method involved the cyclization of intermediate 4-(benzyloxy)-N’-(4-hydroxybenzylidene) benzohydrazide with chloro acetyl chloride .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride was reported .Applications De Recherche Scientifique
Synthetic and Pharmacological Potential
- Synthesis and Chemical Properties: A study highlights the synthetic versatility of sultone derivatives, closely related to benzohydrazides, showcasing their use in constructing molecular systems with pharmacological properties. This includes the cyclization of salicylic acid derivatives and the exploration of multicomponent transformations, underscoring the potential of such compounds in experimental chemistry and pharmacology (Hryhoriv et al., 2021).
Antioxidant Activity Analysis
- Analytical Methods for Antioxidants: The determination of antioxidant activity is crucial in various fields, including food engineering and pharmaceuticals. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test provide insights into the antioxidant capacity of complex samples. These methods, based on chemical reactions monitored by spectrophotometry, are essential in evaluating the antioxidant properties of compounds like 4-(Benzyloxy)-3-chlorobenzohydrazide (Munteanu & Apetrei, 2021).
Antimicrobial and Antineoplastic Applications
Antimicrobial Scaffolds
Research on benzoxazinoids, which share structural similarities with benzohydrazides, shows their role in plant defense against microbial threats. The backbone of these compounds serves as a potential scaffold for designing new antimicrobial agents, indicating the broader applicability of related structures in developing treatments against pathogenic fungi and bacteria (de Bruijn et al., 2018).
Antineoplastic Agents
A series of compounds including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, which resemble the functional group arrangement in benzohydrazides, have been explored for their cytotoxic properties and potential as antineoplastic agents. These studies highlight the importance of structural features in mediating biological activities, suggesting that compounds like 4-(Benzyloxy)-3-chlorobenzohydrazide could be investigated for similar applications (Hossain et al., 2020).
Propriétés
IUPAC Name |
3-chloro-4-phenylmethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-8-11(14(18)17-16)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJVYABNPAHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498744 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chlorobenzohydrazide | |
CAS RN |
50529-43-6 | |
| Record name | 3-Chloro-4-(phenylmethoxy)benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50529-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3-chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



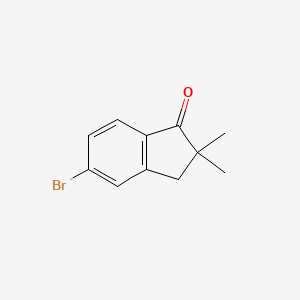

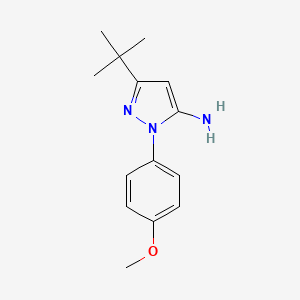
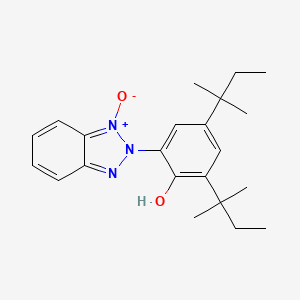
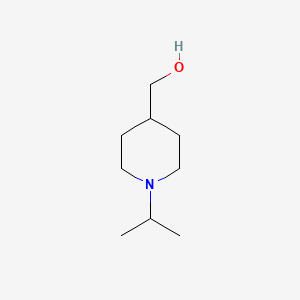


![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)
